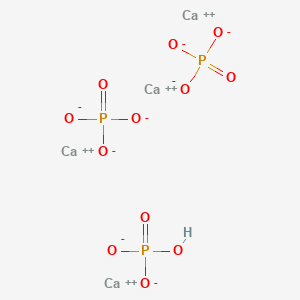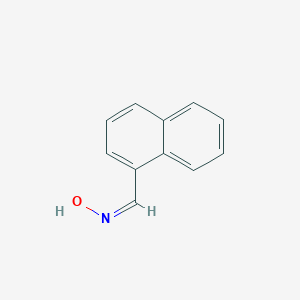![molecular formula C11H12Cl2N2O3S B224815 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether, also known as DIDS, is a chemical compound that has been widely used in scientific research for its ability to inhibit various ion channels and transporters.
科学的研究の応用
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been used in various scientific research fields, including neuroscience, cardiovascular research, and cancer research. It has been shown to inhibit chloride channels, anion exchangers, and sodium bicarbonate transporters. 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has also been used as a tool to study the role of ion channels and transporters in various physiological processes.
作用機序
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether inhibits ion channels and transporters by binding to specific sites on their protein structures. It has been shown to block chloride channels by binding to the extracellular domain of the channel protein. 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether also inhibits anion exchangers by binding to the cytoplasmic domain of the protein. The exact mechanism of action for 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether on sodium bicarbonate transporters is not fully understood.
Biochemical and physiological effects:
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of bicarbonate ions in the pancreas, which is important for regulating the pH of the digestive system. 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has also been shown to inhibit the activity of the Na+/H+ exchanger, which is important for regulating the pH of cells. In addition, 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is important for regulating the transport of chloride ions in cells.
実験室実験の利点と制限
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has several advantages for lab experiments. It is a relatively simple and inexpensive compound to synthesize. It is also relatively stable and can be stored for long periods of time. However, 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has some limitations for lab experiments. It has been shown to have off-target effects on some ion channels and transporters. In addition, its effects on ion channels and transporters can be dependent on the experimental conditions, such as pH and temperature.
将来の方向性
There are several future directions for research on 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether. One area of research is to further understand the mechanism of action of 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether on sodium bicarbonate transporters. Another area of research is to develop more specific inhibitors of ion channels and transporters that are not affected by off-target effects. Additionally, 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether could be used as a tool to study the role of ion channels and transporters in various diseases, such as cystic fibrosis and cancer.
合成法
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether can be synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with 2-methyl-4,5-dihydro-1H-imidazole-1-sulfonic acid and sodium hydride in dimethylformamide. The resulting product is then methylated with methyl iodide in the presence of potassium carbonate.
特性
製品名 |
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether |
|---|---|
分子式 |
C11H12Cl2N2O3S |
分子量 |
323.2 g/mol |
IUPAC名 |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C11H12Cl2N2O3S/c1-7-14-5-6-15(7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-4H,5-6H2,1-2H3 |
InChIキー |
GNEXWQXDQVJHHU-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
正規SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)





![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)